An In-Depth Technical Guide to 2-Amino-7-benzyl-1H-purin-6(7H)-one: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-7-benzyl-1H-purin-6(7H)-one: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Amino-7-benzyl-1H-purin-6(7H)-one, a substituted purine derivative of significant interest in medicinal chemistry and drug development. We will delve into its core structure, regioselective synthesis, and explore its established and potential applications as a versatile scaffold in the development of novel therapeutics for a range of challenging diseases.
Introduction: The Significance of N7-Substituted Guanine Analogs
Guanine, a fundamental component of nucleic acids, presents multiple sites for chemical modification, each offering a unique avenue for altering its biological activity.[1] Alkylation at the N7 position of the purine ring, in particular, has been a fruitful strategy in medicinal chemistry.[2] This modification can profoundly influence the molecule's interaction with key biological targets, leading to a diverse range of pharmacological effects. 2-Amino-7-benzyl-1H-purin-6(7H)-one, also known as 7-benzylguanine, is a prominent member of this class of compounds. It serves as a crucial intermediate and a molecular scaffold in the synthesis of various therapeutic agents, with applications spanning antiviral, anticancer, and neurological research.[3][4]
Molecular Structure and Physicochemical Properties
2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative characterized by a benzyl group attached to the N7 position of the guanine core. This substitution has a significant impact on the molecule's electronic distribution and steric profile, which in turn dictates its biological activity.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁N₅O | [5] |
| Molecular Weight | 241.25 g/mol | [5] |
| CAS Number | 17495-12-4 | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in DMSO and DMF | General knowledge |
The presence of the benzyl group introduces a lipophilic character to the otherwise polar guanine molecule, potentially enhancing its ability to cross cellular membranes. The structural arrangement of the purine core, with its hydrogen bond donors and acceptors, remains available for interactions with biological macromolecules.
Caption: Chemical structure of 2-Amino-7-benzyl-1H-purin-6(7H)-one.
Synthesis and Characterization
The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one hinges on the regioselective alkylation of the guanine scaffold. Direct benzylation of guanine often leads to a mixture of N7 and N9 isomers, necessitating a strategic approach to favor the desired N7 substitution.
Regioselective Synthesis Protocol
A common and effective method involves the protection of the more reactive N9 position, followed by benzylation at the N7 position, and subsequent deprotection. A plausible synthetic route is outlined below, based on established methodologies for N7-alkylation of guanine derivatives.
Step 1: Acetylation of Guanine
Guanine is first acetylated to protect the exocyclic amino group and the N1 position, which also enhances its solubility in organic solvents.
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Reactants: Guanine, Acetic Anhydride, Dimethylformamide (DMF)
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Procedure:
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Suspend guanine in DMF.
-
Add acetic anhydride dropwise at room temperature.
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Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter, wash with cold water, and dry to obtain N²,⁹-diacetylguanine.
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Step 2: Regioselective Benzylation
The N9-acetyl group is more labile and can be selectively removed under mild basic conditions, leaving the N²-acetyl group intact. The resulting N²-acetylguanine is then benzylated.
-
Reactants: N²,⁹-diacetylguanine, Benzyl bromide, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve N²,⁹-diacetylguanine in DMF.
-
Add a mild base (e.g., K₂CO₃) to facilitate the selective removal of the N9-acetyl group.
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Add benzyl bromide to the reaction mixture.
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Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The benzylation preferentially occurs at the more nucleophilic N7 position.
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Work up the reaction by quenching with water and extracting the product with an organic solvent.
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Purify the product by column chromatography to isolate N²-acetyl-7-benzylguanine.
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Step 3: Deprotection
The final step involves the removal of the N²-acetyl group to yield the target compound.
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Reactants: N²-acetyl-7-benzylguanine, aqueous ammonia or a mild base.
-
Procedure:
-
Treat N²-acetyl-7-benzylguanine with aqueous ammonia or a solution of sodium methoxide in methanol.
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Stir at room temperature until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture and collect the precipitated product by filtration.
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Wash with water and dry to obtain 2-Amino-7-benzyl-1H-purin-6(7H)-one.
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Caption: Synthetic workflow for 2-Amino-7-benzyl-1H-purin-6(7H)-one.
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show characteristic signals for the purine ring protons (typically a singlet for H8), the benzyl methylene protons (a singlet integrating to 2H), and the aromatic protons of the benzyl group (multiplets in the aromatic region). The amino and imino protons will likely appear as broad singlets.
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¹³C NMR: The spectrum will display signals for the carbon atoms of the purine ring system and the benzyl group. The chemical shifts of the purine carbons are sensitive to the substitution pattern and can be used to confirm the N7-benzylation.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 242.11.[7]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (amino and imino groups), C=O stretching (carbonyl group), and aromatic C-H and C=C stretching vibrations.
Therapeutic Applications and Biological Activity
2-Amino-7-benzyl-1H-purin-6(7H)-one serves as a versatile scaffold for the development of a wide array of therapeutic agents. Its biological activities are primarily attributed to its ability to mimic endogenous purines and interact with various enzymes and receptors.
Antiviral Activity
N7-substituted guanine analogs have demonstrated significant potential as antiviral agents.[3] The mechanism of action often involves the inhibition of viral polymerases, enzymes crucial for the replication of the viral genome.[8] By acting as a competitive inhibitor with respect to the natural substrate (guanosine triphosphate), these analogs can terminate the growing nucleic acid chain, thereby halting viral replication. While specific IC₅₀ values for 2-Amino-7-benzyl-1H-purin-6(7H)-one against various viruses are not widely reported, related N7-substituted purines have shown activity against a range of viruses, including herpesviruses and retroviruses.[9]
Anticancer Potential
In the realm of oncology, 7-benzylguanine derivatives are being explored for their potential to enhance the efficacy of certain chemotherapeutic agents.[3][4] One of the key mechanisms involves the inhibition of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme that removes alkyl groups from the O⁶ position of guanine.[10] By inhibiting AGT, 7-benzylguanine analogs can sensitize cancer cells to alkylating agents, a common class of chemotherapy drugs. While specific cytotoxicity data (IC₅₀ values) for 2-Amino-7-benzyl-1H-purin-6(7H)-one on various cancer cell lines are needed for a complete picture, the general principle of AGT inhibition by this class of compounds is well-established.
Caption: Mechanism of chemosensitization by inhibiting AGT.
Neurological Disorders
Guanosine and its analogs have been shown to possess neuroprotective properties, making them attractive candidates for the treatment of neurological disorders.[11] The proposed mechanisms of action are multifaceted and include the modulation of glutamatergic neurotransmission, reduction of oxidative stress, and anti-inflammatory effects. 7-benzylguanine derivatives are being investigated for their potential to modulate signaling pathways involved in neurodegeneration and neuronal survival.[3] Further research is required to elucidate the specific targets and pathways affected by 2-Amino-7-benzyl-1H-purin-6(7H)-one in the central nervous system.
Future Directions and Conclusion
2-Amino-7-benzyl-1H-purin-6(7H)-one is a molecule with significant untapped potential. Its established role as a synthetic intermediate and the promising, albeit still emerging, biological activities of its derivatives underscore the importance of continued research in this area. Future studies should focus on:
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Detailed Biological Evaluation: Comprehensive screening against a wide range of viral and cancer cell lines to determine specific IC₅₀/EC₅₀ values.
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Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity for specific therapeutic targets.
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